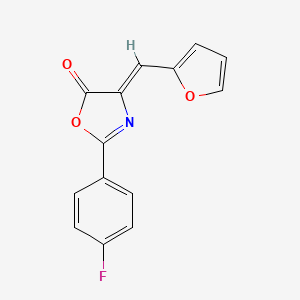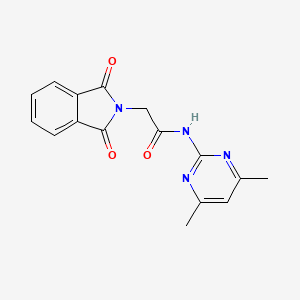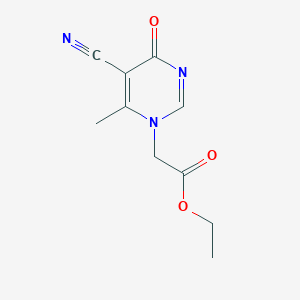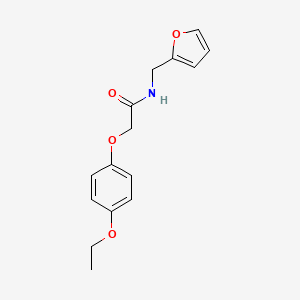
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FO is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators (Liu et al., 2016). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to bind to the benzodiazepine site of the GABAA receptor, a receptor involved in the regulation of anxiety and epilepsy (Zhang et al., 2018).
Biochemical and Physiological Effects
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can inhibit the proliferation of cancer cells and induce apoptosis (Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been shown to reduce inflammation and pain in animal models of inflammation (Liu et al., 2016). In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anticonvulsant activity in animal models of epilepsy (Zhang et al., 2018).
実験室実験の利点と制限
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis and availability. 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one is also relatively stable and can be stored for extended periods of time without significant degradation. However, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. In addition, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.
将来の方向性
For research on 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one include the development of novel bioactive compounds, fluorescent probes, and further studies on its mechanism of action and potential toxicity and pharmacokinetics in vivo.
合成法
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one can be synthesized through a one-pot reaction of 4-fluorophenylhydrazine and 2-furylacrylic acid in the presence of acetic anhydride and catalytic amount of pyridine. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazole ring. The yield of the reaction is typically around 70% (Yang et al., 2014).
科学的研究の応用
2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory, antitumor, and anticonvulsant activities (Liu et al., 2016; Zhang et al., 2018; Liu et al., 2019). 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has also been used as a building block for the synthesis of novel bioactive compounds (Wang et al., 2017). In materials science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a precursor for the synthesis of fluorescent dyes and metal complexes (Zhang et al., 2015; Li et al., 2019). In environmental science, 2-(4-fluorophenyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one has been used as a fluorescent probe for the detection of heavy metal ions (Xu et al., 2017).
特性
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO3/c15-10-5-3-9(4-6-10)13-16-12(14(17)19-13)8-11-2-1-7-18-11/h1-8H/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBEDOLGIHQBQ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5665812.png)
![[(3aS*,9bS*)-2-[(3-methyl-1-benzofuran-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665816.png)


![1-[(4-bromophenoxy)acetyl]piperidine](/img/structure/B5665833.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5665852.png)
![4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5665867.png)
![5-(4-ethylphenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5665873.png)


![[(3aS*,9bS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5665883.png)
![(1-{[(6-isopropylpyrimidin-4-yl)amino]methyl}cyclopentyl)methanol](/img/structure/B5665884.png)
![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5665900.png)
